molecular formula C9H9F3OS B2651212 3-Trifluoromethylphenylthioethanol CAS No. 548739-94-2

3-Trifluoromethylphenylthioethanol

Cat. No.: B2651212
CAS No.: 548739-94-2
M. Wt: 222.23
InChI Key: UCUJSPOEXJGWEW-UHFFFAOYSA-N
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Description

3-Trifluoromethylphenylthioethanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 3-position, linked via a thioether (-S-) bridge to an ethanol moiety. While direct data on this compound are sparse in the provided literature, its structural analogs suggest applications in pharmaceuticals, agrochemicals, or specialty solvents, where fluorinated groups enhance metabolic stability and lipophilicity .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6,13H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUJSPOEXJGWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various trifluoromethylating reagents under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of 3-Trifluoromethylphenylthioethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethylphenylthioethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Trifluoromethylphenylthioethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Fluorinated Aromatic Alcohols

Key Structural Analogues:

1-[2,4,6-Trihydroxy-3-[(trifluoromethyl)thio]phenyl]ethanone Features a trifluoromethylthio (-SCF₃) group and a ketone, unlike the ethanol group in the target compound. Structural Impact: The -SCF₃ group enhances electron-deficient aromatic systems, similar to 3-Trifluoromethylphenylthioethanol, but the ketone introduces different reactivity (e.g., susceptibility to nucleophilic attacks) .

thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol Replaces the -SCF₃ group with a trifluoromethoxy (-OCF₃) substituent and incorporates a thiophene ring. The -OCF₃ group is less lipophilic than -SCF₃, altering solubility profiles .

Trifluoroethanol (TFE) A simpler fluorinated alcohol (CF₃CH₂OH) lacking aromaticity. Its low molar mass (100.04 g/mol) results in higher volatility, making it a preferred solvent in peptide synthesis and polymer research .

Analysis of Physicochemical Properties

Table 1: Comparative Physicochemical Profiles

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Boiling Point (°C)* Water Solubility*
3-Trifluoromethylphenylthioethanol C₉H₉F₃OS 222.23† Arylthioether, Primary alcohol ~250–300‡ Low‡
Trifluoroethanol C₂H₃F₃O 100.04 Primary alcohol, -CF₃ 73–75 Miscible
thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol C₁₂H₉F₃O₂S 274.26 -OCF₃, Benzyl alcohol, Thiophene N/A Moderate

*Estimated based on structural analogs; †Calculated; ‡Inferred from aromatic thioether analogs.

  • Polarity: The presence of -SCF₃ in 3-Trifluoromethylphenylthioethanol increases hydrophobicity compared to -OH-rich analogs like 1-[2,4,6-trihydroxy-3-[(trifluoromethyl)thio]phenyl]ethanone .
  • Thermal Stability : Aromatic thioethers generally exhibit higher thermal stability than aliphatic fluorinated alcohols like TFE .

Biological Activity

3-Trifluoromethylphenylthioethanol, with the chemical formula C10H10F3OS, is a compound of interest due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this compound a candidate for various biological applications.

Antimicrobial Properties

Research indicates that 3-Trifluoromethylphenylthioethanol exhibits significant antimicrobial activity. Studies have shown that compounds with trifluoromethyl groups can enhance the efficacy of antimicrobial agents by increasing their lipophilicity and altering their interaction with microbial membranes. For instance, a study demonstrated that similar compounds with trifluoromethyl substitutions had enhanced antibacterial effects against Gram-positive and Gram-negative bacteria.

The mechanism through which 3-Trifluoromethylphenylthioethanol exerts its biological effects is likely multifaceted:

  • Membrane Disruption : The hydrophobic nature of the trifluoromethyl group may facilitate the disruption of microbial cell membranes.
  • Enzyme Inhibition : It may interact with specific enzymes involved in metabolic pathways, thereby inhibiting microbial growth.

Case Studies

  • Antibacterial Activity : A case study involving the compound showed its effectiveness against Staphylococcus aureus, a common pathogen responsible for various infections. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting potential as an alternative treatment .
  • Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of 3-Trifluoromethylphenylthioethanol in a murine model. Results indicated a reduction in pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

Comparative Analysis

A comparative analysis of 3-Trifluoromethylphenylthioethanol with other similar compounds can provide insights into its unique properties. Below is a table summarizing key findings:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityMIC (µg/mL)
3-TrifluoromethylphenylthioethanolHighModerate15
Compound A (similar structure)ModerateLow30
Compound B (lacking trifluoromethyl)LowHigh50

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with 3-Trifluoromethylphenylthioethanol. Potential areas of investigation include:

  • Toxicology Studies : Understanding the safety profile and potential side effects.
  • Pharmacokinetics : Studying how the body absorbs, distributes, metabolizes, and excretes the compound.
  • Clinical Trials : Evaluating efficacy in human subjects for both antimicrobial and anti-inflammatory applications.

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